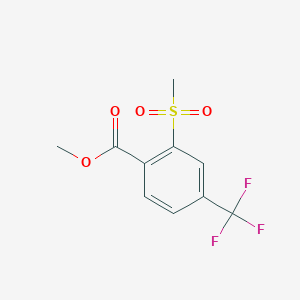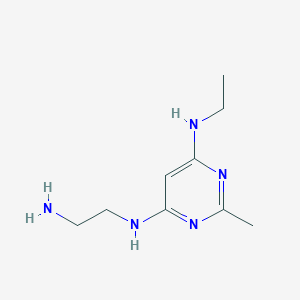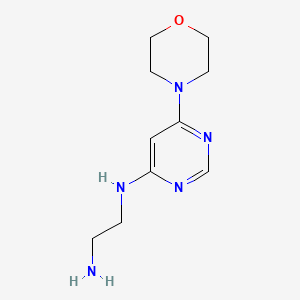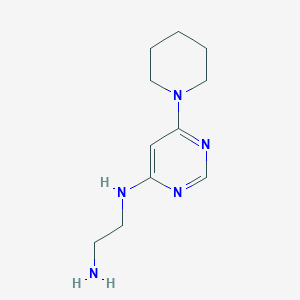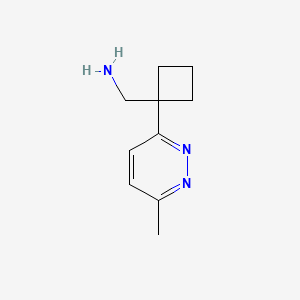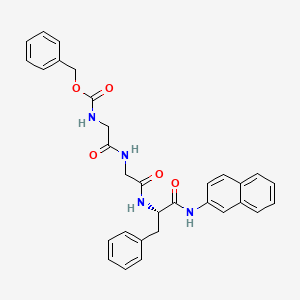
1-Bromotetradecane-14,14,14-D3
概要
説明
1-Bromotetradecane-14,14,14-D3, also known as n-Tetradecyl Bromide or Myristyl Bromide, is a chemical compound with the molecular formula CD3(CH2)13Br . It has a molecular weight of 280.31 . It is used as an intermediate for organic synthesis .
Synthesis Analysis
1-Bromotetradecane is synthesized from 1-tetradecanol by bromination . The 1-tetradecanol is added to the reaction pot, and sulfuric acid is added dropwise with stirring. The stirring continues for half an hour after the addition. Then, hydrobromic acid is added, and the mixture is heated to 99-101°C and reacted for 8 hours .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3 . The IUPAC Standard InChIKey is KOFZTCSTGIWCQG-UHFFFAOYSA-N .Chemical Reactions Analysis
As an alkylating agent, 1-Bromotetradecane reacts with nucleophiles, such as amines or thiols, to form carbon-nitrogen or carbon-sulfur bonds . This allows for the modification of organic molecules, leading to the synthesis of new compounds with desired properties .Physical And Chemical Properties Analysis
This compound is a colorless or pale yellow liquid . It is soluble in acetone, benzene, and chloroform . It has a refractive index of n20/D 1.460 (lit.) , a boiling point of 175-178 °C/20 mmHg (lit.) , a melting point of 5-6 °C (lit.) , and a density of 0.932 g/mL at 25 °C (lit.) .科学的研究の応用
Chemical Synthesis and Material Science
Research on compounds structurally related to 1-Bromotetradecane-14,14,14-D3, such as brominated hydrocarbons, has demonstrated their utility in various chemical syntheses and the production of materials. For instance, bromoalkanes are pivotal in the creation of surfactants, polymers, and in facilitating novel organic reactions.
Synthesis of Surfactants : A study by Chen Yueka (2013) focused on the solvent-free synthesis of tetradecyl dimethyl hydroxyethyl ammonium bromide, a surfactant, using bromotetradecane as a raw material. This research highlighted the efficiency of using brominated alkanes in surfactant synthesis, which could be extrapolated to the applications of this compound in producing similar compounds with potentially enhanced properties due to its deuterated isotopes (Chen Yueka, 2013).
Advanced Material Development : In the realm of material science, brominated alkanes serve as building blocks for complex structures. For example, carbazole-based macrocycles have been prepared using bromotetradecane, indicating the role of bromoalkanes in constructing organic electronics and photonics materials. Such studies suggest that this compound could be utilized in developing new materials with unique optical or electrical properties (Wei Zhang et al., 2007).
Chemical Reactions and Mechanisms : The involvement of brominated alkanes in palladium-catalyzed domino tricyclizations, as investigated by S. Schweizer et al. (2001), showcases the role of such compounds in complex organic transformations. This research provides insights into the potential of this compound in facilitating or influencing organic reactions, especially in the context of synthesizing polycyclic organic compounds (S. Schweizer et al., 2001).
作用機序
Target of Action
This compound is a stable isotope-labeled version of 1-Bromotetradecane , and its targets would likely be similar to those of the unlabeled compound.
Mode of Action
As a stable isotope-labeled compound, it is often used in research to study metabolic pathways
Biochemical Pathways
1-Bromotetradecane-14,14,14-D3 is used in metabolic research to study biochemical pathways . The presence of deuterium atoms allows for the tracking of the compound and its metabolites through various biochemical pathways.
Pharmacokinetics
As a stable isotope-labeled compound, it is often used in research to study these properties
Result of Action
As a stable isotope-labeled compound, it is often used in research to study these effects . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stable isotope-labeled compounds like this are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .
Safety and Hazards
1-Bromotetradecane-14,14,14-D3 is non-hazardous for transport . It should be stored at room temperature . Contact with skin and clothing should be avoided, and contaminated clothing and gloves should be removed and washed before re-use . Inhalation and ingestion should be avoided . If swallowed, immediate medical assistance should be sought .
将来の方向性
1-Bromotetradecane-14,14,14-D3 is a useful compound in organic synthesis . It has been used in the synthesis of tetradecylferrocene, cationic and zwitterionic gemini surfactants, and 9-tetradecylcarbazole . Its future directions may involve further exploration of its potential uses in organic synthesis and the development of new compounds with desired properties.
特性
IUPAC Name |
14-bromo-1,1,1-trideuteriotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFZTCSTGIWCQG-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



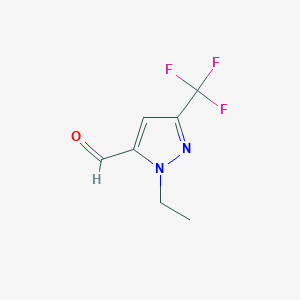
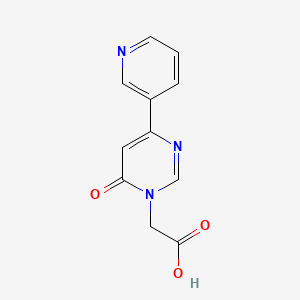
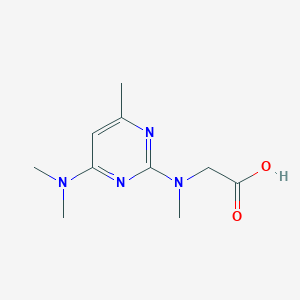
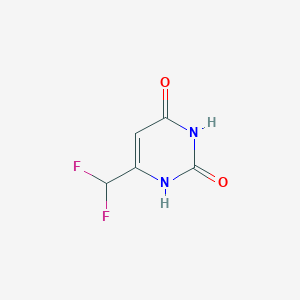
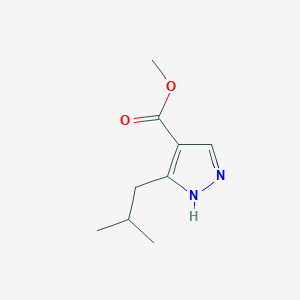

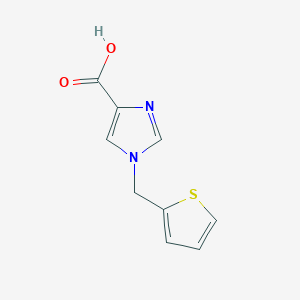
![2-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474276.png)
